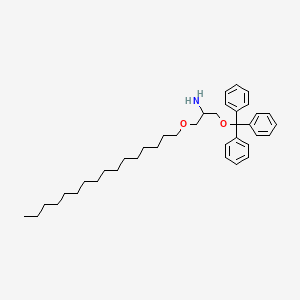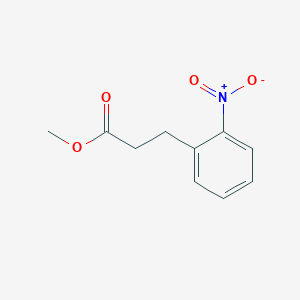
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide ; chlorhydrate est un composé qui appartient à la classe des dérivés du thiazole. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d’azote dans leur structure cyclique. Ces composés sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide implique généralement la réaction du 2-amino-5-méthylthiazole avec des dérivés de l’acide propanoïque. Une méthode courante implique l’utilisation de chlorures d’acides en présence d’une base telle que la triéthylamine dans un solvant comme le dioxane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, permanganate de potassium
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Halogénoalcanes, chlorures d’acides
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .
Applications De Recherche Scientifique
Le 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide possède un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Cela peut conduire à l’activation ou à l’inhibition de voies biochimiques, entraînant divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-5-méthylthiazole
- 2-amino-4-méthylthiazole
- 2-amino-5-bromothiazole
Unicité
Le 2-amino-N-(5-méthyl-1,3-thiazol-2-yl)propanamide est unique en raison de son motif de substitution spécifique et de la présence du groupe propanamide. Cette caractéristique structurale peut influencer sa réactivité et son activité biologique, le distinguant d’autres dérivés du thiazole .
Propriétés
Formule moléculaire |
C7H12ClN3OS |
|---|---|
Poids moléculaire |
221.71 g/mol |
Nom IUPAC |
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H |
Clé InChI |
IPBDJODHRXQABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)NC(=O)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)



![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)



